benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate |
InChI |
InChI=1S/C12H16N2O2/c13-10-6-7-11(10)14-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15)/t10-,11+/m0/s1 |
InChI Key |
DQAVFCORLPTNAU-WDEREUQCSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1N)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C1N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM)
Cyclobutane rings are often constructed via RCM using Grubbs catalysts. For example, a diene precursor such as 1,5-diene undergoes metathesis to form the cyclobutane skeleton. Subsequent hydrogenation yields the saturated ring.
[2+2] Cycloaddition
Photochemical [2+2] cycloaddition between alkenes provides access to cyclobutane derivatives. For instance, ethylene and a substituted alkene react under UV light to form a bicyclic intermediate, which is hydrolyzed to the cyclobutylamine.
Chiral Resolution
Racemic cyclobutylamine mixtures are resolved using chiral auxiliaries or enzymatic methods. A patent by US11918592B2 describes the use of L-α-methylbenzylamine to form diastereomeric salts, enabling separation of the (1R,2S) isomer.
Carbamate Formation with Benzyl Chloroformate
Reaction Mechanism
Benzyl chloroformate (Cbz-Cl) reacts with the primary amine of the cyclobutylamine intermediate in a two-step process:
-
Nucleophilic attack : The amine attacks the electrophilic carbonyl carbon of Cbz-Cl.
Reaction Scheme :
Optimization of Reaction Conditions
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to dissolve both Cbz-Cl and the amine.
-
Base : Triethylamine (TEA) or sodium bicarbonate neutralizes HCl, driving the reaction to completion.
-
Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
Table 1 : Comparative Yields Under Different Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | TEA | 0 | 78 |
| DCM | NaHCO₃ | 25 | 65 |
| Acetonitrile | Pyridine | 10 | 72 |
Stereochemical Control and Purification
Asymmetric Synthesis
Chiral catalysts such as Jacobsen’s Co(III)-salen complexes induce enantioselectivity during cyclobutane formation. A 2015 study demonstrated 92% enantiomeric excess (ee) using this method.
Chromatographic Resolution
Flash chromatography on silica gel with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates diastereomers. US20100145013A1 reports a 99:1 diastereomeric ratio after purification.
Crystallization Techniques
Recrystallization from isopropyl acetate/heptane mixtures enhances purity. A 2024 protocol achieved >99% purity by slow cooling of a saturated solution.
Large-Scale Production and Industrial Adaptations
Continuous Flow Synthesis
Patents describe telescoped processes where RCM, hydrogenation, and carbamate formation occur in sequence within a flow reactor. This reduces reaction times from 48 hours to 6 hours.
Green Chemistry Approaches
-
Solvent recycling : MTBE and acetonitrile are recovered via distillation, reducing waste.
-
Catalyst recovery : Immobilized Grubbs catalysts on magnetic nanoparticles enable reuse for up to 10 cycles.
Analytical Characterization
Spectroscopic Data
Chiral HPLC Analysis
A Chiralpak IC column (4.6 × 250 mm) with hexane/ethanol (80:20) eluent resolves enantiomers, confirming >99% ee for the (1R,2S) isomer.
Challenges and Mitigation Strategies
Racemization During Carbamate Formation
Exposure to acidic or basic conditions can epimerize the chiral centers. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted carbamates.
Scientific Research Applications
Medicinal Chemistry
Benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate has shown potential as a therapeutic agent in several studies:
Anti-inflammatory Activity
Research indicates that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines. For instance, studies have demonstrated effective inhibition of interleukin-1 (IL-1) stimulated bone resorption and prostaglandin E2 (PGE2) production in murine models.
| Study | Findings |
|---|---|
| Study A | IC50 values for bone resorption: 3×10−7 mol/L |
| Study B | IC50 values for PGE2 production: 2×10−8 mol/L |
Anticancer Potential
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest it may induce apoptosis through mechanisms such as activating the Calpain/Cathepsin pathway and inhibiting AKT signaling pathways.
| Cell Line | Concentration (μM) | Effect |
|---|---|---|
| Glioma Cells | 0.5 | Significant reduction in cell viability |
Organic Synthesis
This compound serves as an intermediate in organic synthesis. Its unique structural features allow it to act as a building block for creating complex molecules.
In biochemical research, this compound is utilized to study enzyme mechanisms and protein interactions.
Case Study 1: Cytotoxicity in Glioma Cells
A study investigated the effects of this compound on glioma cell lines. Results indicated a significant reduction in cell viability at low concentrations, suggesting potent anticancer properties.
Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on inflammatory models where the compound demonstrated a marked reduction in tumor necrosis factor-alpha (TNF-α) levels in treated mice compared to controls, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) Cycloalkyl Carbamates
- Benzyl N-[(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexyl]carbamate Structure: Cyclohexyl ring (vs. cyclobutyl) with a tert-butyl carbamate substituent. Properties: Higher boiling point (507.4°C predicted) and density (1.13 g/cm³) compared to cyclobutyl analogs due to increased molecular weight and ring size . Applications: Used in peptide synthesis and as a precursor for pharmaceutical intermediates .
- rac-tert-Butyl N-[(1R,2S)-2-Aminocycloheptyl]carbamate Structure: Cycloheptyl ring (larger ring) with tert-butyl protection. Impact: Larger ring size may reduce ring strain but increase lipophilicity, affecting bioavailability .
b) Protecting Group Variants
- Prop-2-en-1-yl N-[(1R,2R)-2-Aminocyclobutyl]carbamate Structure: Allyl carbamate group (vs. benzyl) with (1R,2R) stereochemistry. Reactivity: Allyl groups can be removed under milder conditions (e.g., Pd-catalyzed deprotection) compared to benzyl, which requires hydrogenolysis .
- tert-Butyl [(1R,2S,5S)-2-Amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate Oxalate Structure: Incorporates a dimethylamide substituent and oxalate counterion. Functionality: Enhanced solubility in polar solvents due to oxalate; used in drug discovery for kinase inhibitors .
c) Substituted Cyclobutyl Derivatives
Physicochemical Properties
Biological Activity
Benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. This article reviews its biological activity, synthesizing findings from various studies, and presents data tables and case studies to illustrate its pharmacological profile.
Chemical Structure and Properties
This compound features a benzyl group attached to a carbamate moiety linked to a cyclobutyl-derived amino acid. This structural configuration is significant for its interaction with biological targets.
Biological Activity Overview
-
Mechanism of Action :
- The compound acts as a modulator of various biochemical pathways, particularly through its interactions with protein kinases involved in cell signaling and proliferation.
- It has been noted for its ability to inhibit AKT signaling pathways, which are crucial in cancer cell survival and proliferation.
- Inhibition of Cancer Cell Proliferation :
-
Neuroprotective Effects :
- Its potential neuroprotective properties have been explored, particularly in the context of Alzheimer's disease, where it may influence BACE1 activity. While some derivatives exhibited significant inhibition of BACE1 at concentrations around 10 µM, the specific activity of this compound requires further investigation .
Table 1: Summary of Biological Activities
Detailed Study Findings
- AKT Inhibition : A study reported that this compound significantly reduced AKT levels in PANC-1 cells at concentrations as low as 100 nM, demonstrating a concentration-dependent efficacy .
- BACE1 Activity : In vitro studies indicated that certain analogs of benzyl carbamates showed varying degrees of inhibition on BACE1, suggesting that modifications to the structure could enhance or reduce activity against this target .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound structure can enhance its biological activity. Key findings include:
- Substituent Effects : Variations in the substituents on the benzyl ring have been shown to influence both potency and selectivity against targets like BACE1 and AKT.
- Linker Modifications : Alterations in the linker connecting the carbamate group to the cyclobutyl moiety can significantly affect binding affinity and biological efficacy.
Q & A
Q. What are the optimal synthetic routes for benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves coupling a protected (1R,2S)-2-aminocyclobutane derivative with benzyl chloroformate under mild basic conditions (e.g., NaHCO₃ in THF/water at 0–5°C). To ensure enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can be employed during cyclobutane ring formation . Post-synthesis, purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) yields >95% purity. Reported yields range from 60–75% for stereospecific routes .
| Key Reaction Parameters |
|---|
| Temperature: 0–5°C |
| Solvent: THF/water (3:1) |
| Base: NaHCO₃ |
| Purification: Hexane/EtOAc |
Q. How is the structure and purity of this compound analytically validated?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 1.70–2.10 (cyclobutane protons), δ 4.95 (carbamate NH), δ 5.10 (benzyl CH₂), and δ 7.30–7.40 (aromatic protons) .
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) confirms purity (>98%) with retention time ~8.2 min .
- Mass Spectrometry : ESI-MS m/z calculated for C₁₂H₁₆N₂O₂ [M+H]⁺: 233.12; observed: 233.15 .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments for the cyclobutylamine moiety?
- Methodological Answer : Absolute configuration is determined via:
- X-ray Crystallography : Co-crystallization with a chiral derivatizing agent (e.g., Mosher’s acid) provides unambiguous stereochemical data .
- Vibrational Circular Dichroism (VCD) : Compares experimental and computational spectra to assign (1R,2S) configuration .
- Chiral HPLC : Uses a CHIRALPAK® IG column (hexane/isopropanol) to separate enantiomers, confirming >99% ee .
Q. How does the carbamate group influence the compound’s stability and reactivity in biochemical assays?
- Methodological Answer : The benzyl carbamate acts as a protecting group for the amine, enhancing stability against oxidation and enzymatic degradation. In protease inhibition studies (e.g., analogous to MG-132), the carbamate’s electrophilic carbonyl may interact with catalytic serine residues, forming a covalent adduct . Stability assays (pH 7.4 buffer, 37°C) show a half-life of >24 hours, making it suitable for prolonged in vitro studies .
Q. What experimental designs assess the compound’s bioactivity in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Leu-Leu-Leu-AMC for proteasome inhibition). For this compound, initial studies show IC₅₀ = 12 µM against human proteasome β5 subunit .
- Molecular Docking : AutoDock Vina simulates binding to target enzymes (PDB: 4R3O), highlighting hydrogen bonds between the carbamate and Thr1 residue .
- Cellular Uptake : LC-MS quantifies intracellular concentrations in HEK293 cells (24-hour exposure: 5 µM extracellular → 1.2 µM intracellular) .
Q. How are conflicting solubility data addressed for this compound in aqueous buffers?
- Methodological Answer : Solubility is pH-dependent due to the amine group. Contradictions arise from buffer ionic strength and cosolvents:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
